molecular formula C11H9BrN2O B1438183 1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1152504-87-4

1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Cat. No. B1438183
CAS RN: 1152504-87-4
M. Wt: 265.11 g/mol
InChI Key: CTTUVPUCFDKEJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a 4-bromophenyl group, a methyl group, and a carbaldehyde group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. The 4-bromophenyl group, the methyl group, and the carbaldehyde group would be attached to different positions on this ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The bromophenyl group might undergo reactions typical of aryl halides, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions . The pyrazole ring might participate in various reactions, including electrophilic substitution, nucleophilic substitution, and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as the presence of the bromine atom, the aromatic pyrazole and phenyl rings, and the polar carbaldehyde group would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Antimicrobial Agents

1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde: has shown potential in the development of novel antimicrobial agents. Studies suggest that derivatives of this compound exhibit promising activity against Gram-positive pathogens, particularly in combating biofilm-associated infections caused by Enterococcus faecium . The compound’s structure allows for the synthesis of N-acyl-α-amino acids and oxazoles, which are significant in drug design for their antimicrobial and antibiofilm actions .

Pharmacological Research

In pharmacology, this compound is a precursor for synthesizing various biologically active derivatives. These derivatives have been evaluated for their antileishmanial and antimalarial activities, showing significant potential as pharmacophores for preparing safe and effective agents against these diseases . Molecular docking studies further justify the compound’s utility in developing new treatments.

Organic Synthesis

The compound serves as an important raw material in organic synthesis. It acts as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals . Its bromophenyl moiety is particularly valuable for creating compounds with desired biological activities.

Materials Science

In materials science, derivatives of this compound have been utilized in the construction of multivalent supramolecular assemblies. These assemblies exhibit organic room-temperature phosphorescence (RTP) and are used in soft materials and cell imaging applications . The compound’s versatility in forming noncovalent interactions makes it suitable for creating advanced materials with specific optical properties.

Environmental Science

While direct applications in environmental science are not explicitly documented for this compound, related bromophenyl compounds are used in the synthesis of materials and chemicals that may have environmental applications. These include the development of sensors, filters, and other materials designed to detect or mitigate environmental pollutants .

Toxicology

The compound’s derivatives are also relevant in toxicology studies. For instance, brorphine, a related compound, has been investigated for its opioid analgesic properties and potential risks associated with its use as a designer drug . Understanding the toxicological profile of such derivatives is crucial for assessing their safety and environmental impact.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical compound, appropriate safety measures should be taken when handling it to avoid exposure and potential harm .

Future Directions

Given the wide range of biological activities exhibited by pyrazole derivatives, “1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde” could be a potential candidate for further study in medicinal chemistry . Future research could explore its synthesis, properties, and potential biological activities in more detail.

Mechanism of Action

properties

IUPAC Name

1-(4-bromophenyl)-3-methylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c1-8-9(7-15)6-14(13-8)11-4-2-10(12)3-5-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTUVPUCFDKEJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 3
Reactant of Route 3
1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 4
Reactant of Route 4
1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 5
Reactant of Route 5
1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 6
Reactant of Route 6
1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.